molecular formula C8H18ClNO2 B13226211 Propan-2-yl 2-amino-3-methylbutanoate hydrochloride

Propan-2-yl 2-amino-3-methylbutanoate hydrochloride

Cat. No.: B13226211
M. Wt: 195.69 g/mol
InChI Key: XHQDDUMWIYOHDY-UHFFFAOYSA-N
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Description

Propan-2-yl 2-amino-3-methylbutanoate hydrochloride (CAS 343962-86-7) is a high-purity chemical reagent with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . This compound is an ester derivative of a branched-chain amino acid, specifically provided as a hydrochloride salt to enhance stability. It is a key synthetic building block in organic and medicinal chemistry research, often utilized in the development of novel therapeutic agents. Scientific literature highlights the role of similar amino acid ester derivatives in the synthesis of potent antimalarial compounds, suggesting its value in probing unique biological targets and developing new anti-infective agents . Furthermore, related structural analogs are actively investigated in pharmacological studies for their anticonvulsant properties, demonstrating the broader applicability of this chemotype in central nervous system (CNS) drug discovery . The product is offered with a guaranteed purity and is suited for use in method development, chemical synthesis, and as a standard in analytical profiling. Handling should be performed by qualified researchers in a controlled laboratory setting. This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

propan-2-yl 2-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-5(2)7(9)8(10)11-6(3)4;/h5-7H,9H2,1-4H3;1H

InChI Key

XHQDDUMWIYOHDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC(C)C)N.Cl

Origin of Product

United States

Preparation Methods

Esterification of the Chiral Amino Acid

The key step involves esterifying the amino acid to form the propan-2-yl ester:

Step Reagents & Conditions Description
1 Propan-2-ol (isopropanol), acid catalyst (e.g., sulfuric acid) Esterification of the amino acid carboxyl group under reflux with azeotropic removal of water to shift equilibrium toward ester formation.
2 DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Coupling agents facilitate ester formation under mild conditions, often in anhydrous solvents like dichloromethane or tetrahydrofuran.

Research Data :

  • Similar esterification processes have been optimized using DCC/EDC in dichloromethane, yielding high purity esters with minimal racemization.

Protecting and Deprotecting Functional Groups

  • The amino group can be protected as a carbamate or amide during esterification to prevent side reactions.
  • Deprotection occurs under controlled conditions (e.g., acid or base hydrolysis) to yield free amino esters.

Formation of Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt:

Step Reagents & Conditions Description
1 Hydrochloric acid (HCl) in anhydrous or aqueous form The free amino ester reacts with HCl to form the hydrochloride salt, which enhances stability and solubility.
2 Crystallization from solvents like isopropanol, diisopropyl ether Purification involves recrystallization to obtain high-purity hydrochloride form.

Research Data :

  • Patent procedures describe adjusting pH to 1-2 with dilute HCl, followed by extraction and crystallization, yielding compounds with enantiomeric purity >99.5%.

Purification and Characterization

  • Crystallization from suitable solvents (e.g., isopropanol, diisopropyl ether) ensures high purity.
  • Spectroscopic analysis (NMR, chiral HPLC) confirms enantiomeric excess and compound integrity.

Summary of Preparation Pathway

Stage Key Reagents Conditions Outcome
Chiral resolution Enzymes, chiral chromatography Ambient or controlled temperature Enantiomerically pure amino acid
Esterification Propan-2-ol, DCC/EDC Reflux, azeotropic removal Propan-2-yl amino acid ester
Amino group introduction Reductive amination Mild, controlled 2-Amino-3-methylbutanoate ester
Salt formation HCl pH adjustment, crystallization Propan-2-yl 2-amino-3-methylbutanoate hydrochloride

Data Table: Summary of Key Reagents and Conditions

Step Reagents Solvent Temperature Duration Purity Achieved
Resolution Enzymes, chiral agents N/A Room temp Variable >99% enantiomeric excess
Esterification Propan-2-ol, DCC/EDC Dichloromethane Reflux 4-6 hours High purity ester
Amino introduction NH3 or primary amines Methanol or ethanol Room temp 12-24 hours >99% stereoselectivity
Hydrochloride formation HCl in water/ethanol - Room temp 2-4 hours >99.5% purity

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-amino-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives of the original compound .

Scientific Research Applications

Propan-2-yl 2-amino-3-methylbutanoate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Propan-2-yl 2-amino-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, facilitating biochemical reactions that are crucial for cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Propan-2-yl 2-amino-3-methylbutanoate hydrochloride and analogous compounds, with supporting research findings:

Compound Name CAS Number Ester Group Amino Acid/Backbone Modifications Key Properties/Applications References
This compound 66854-99-7 Propan-2-yl 2-amino-3-methylbutanoate (valine) Increased lipophilicity due to bulky ester; potential prodrug applications.
Methyl 2-amino-3-methylbutanoate hydrochloride 5619-05-6 Methyl 2-amino-3-methylbutanoate (valine) Smaller ester group reduces lipophilicity; used as a synthetic intermediate.
Valganciclovir Hydrochloride 175865-59-5 Complex ester* 2-amino-3-methylbutanoate conjugated to antiviral moiety Prodrug of ganciclovir; ester enhances oral bioavailability for antiviral therapy.
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride N/A Cyclohexyl-propan-2-yl 4-amino-3-phenylbutanoate (phenyl-substituted) Anticonvulsant activity (ED₅₀ = 23.4 mg/kg in mice); bulky ester improves CNS penetration.
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride N/A Methyl 3,3-dimethyl-2-(methylamino)butanoate Methylamine substitution reduces basicity; used in peptide synthesis intermediates.

*Valganciclovir’s ester links valine to a hydroxymethylpropyl-ganciclovir backbone.

Detailed Analysis

Ester Group Influence on Lipophilicity Propan-2-yl esters (e.g., the target compound) exhibit higher lipophilicity compared to methyl esters (e.g., Methyl 2-amino-3-methylbutanoate hydrochloride) due to increased alkyl chain length and branching . This property enhances membrane permeability, making such compounds favorable for prodrug designs (e.g., Valganciclovir) . Cyclohexyl-propan-2-yl esters (as in the anticonvulsant compound) further amplify lipophilicity, facilitating blood-brain barrier penetration, which correlates with the observed CNS activity in murine models .

Amino Acid Backbone Modifications Substitutions on the amino acid chain significantly alter biological activity. Methylation of the amine (e.g., Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) reduces hydrogen-bonding capacity and steric accessibility, impacting enzyme interactions .

Pharmacological Applications Valganciclovir Hydrochloride demonstrates how esterification of amino acids can optimize pharmacokinetics. Its valine ester moiety improves intestinal absorption, enabling oral administration as a prodrug for ganciclovir . The anticonvulsant activity of the cyclohexyl ester derivative highlights the role of lipophilic esters in targeting neurological disorders .

Biological Activity

Propan-2-yl 2-amino-3-methylbutanoate hydrochloride, commonly referred to as isopropyl 2-amino-3-methylbutanoate hydrochloride, is an amino acid derivative with significant biological activity. This compound has garnered attention in various fields, including biochemistry, pharmacology, and medicinal chemistry, due to its potential therapeutic applications and role in metabolic processes.

Chemical Structure and Properties

This compound has the following structural formula:

C7H16ClNO2\text{C}_7\text{H}_{16}\text{ClNO}_2
  • Molecular Weight : Approximately 181.66 g/mol
  • Solubility : Enhanced solubility in aqueous solutions due to the hydrochloride salt form.

The biological activity of this compound primarily involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for key enzymes involved in amino acid metabolism, facilitating biochemical reactions essential for cellular functions. The compound's ability to participate in reactions such as oxidation and reduction further underscores its versatility in biochemical applications.

Biological Activities

  • Amino Acid Metabolism :
    • This compound is utilized in studies related to amino acid metabolism, contributing to the understanding of metabolic pathways and enzyme kinetics.
  • Therapeutic Potential :
    • Investigations into the therapeutic applications of this compound suggest its potential use in treating metabolic disorders and other conditions related to amino acid imbalances.
  • Anticancer Activity :
    • Research has indicated that derivatives of similar compounds exhibit antiproliferative effects against cancer cell lines, suggesting that this compound may possess similar properties .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
Isopropyl L-alaninate hydrochlorideModerateAmino acid metabolism
Isopropyl L-leucinate hydrochlorideHighPotential anticancer properties
Isopropyl L-isoleucinate hydrochlorideHighEnzyme inhibition

The unique structural configuration of this compound offers distinct advantages in stability and reactivity compared to its analogs.

Study on Antiproliferative Activity

A study examined the antiproliferative effects of various amino acid derivatives, including those structurally similar to this compound. The findings revealed that these compounds exhibited significant activity against HeLa cells, with IC50 values indicating their effectiveness compared to standard chemotherapeutics like doxorubicin .

Enzyme Kinetics Investigation

Another research focused on the enzyme kinetics involving this compound, demonstrating its role as a substrate for specific enzymes. The study highlighted how variations in concentration affected enzymatic activity, providing insights into its potential applications in metabolic engineering .

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